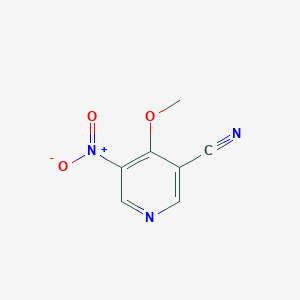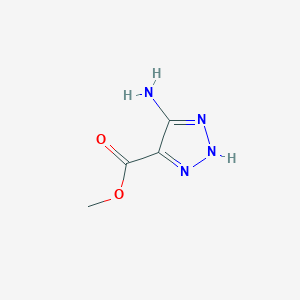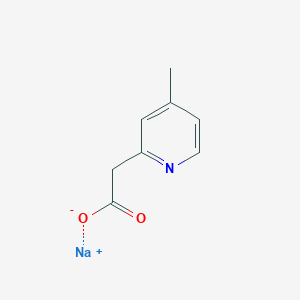![molecular formula C7H11NO2 B13013515 (1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-2-Azabicyclo[410]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves cyclization reactions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the bicyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Wissenschaftliche Forschungsanwendungen
(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways and produce desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,6S)-Bicyclo[4.1.0]heptane: Similar in structure but lacks the nitrogen atom.
(1R,6S)-7,7-Dichlorobicyclo[4.1.0]heptane: Contains chlorine atoms instead of a carboxylic acid group
Uniqueness
(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to the presence of both a nitrogen atom and a carboxylic acid group within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-4-5(7)2-1-3-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1 |
InChI-Schlüssel |
CTEJCUWWERYECB-CAHLUQPWSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@]2(NC1)C(=O)O |
Kanonische SMILES |
C1CC2CC2(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
![trans-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride](/img/structure/B13013466.png)


![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)

![2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)

![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
![4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13013519.png)

